REACTION_CXSMILES
|
[C:1]([CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]1[OH:11])([CH3:4])([CH3:3])[CH3:2].[H][H].[CH2:14]1[O:17][CH:15]1[CH3:16].Cl>O1CCCC1>[C:1]([CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]1[OH:11])([CH3:4])([CH3:2])[CH3:3].[C:1]([CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]1[O:11][CH2:14][CH:15]([OH:17])[CH3:16])([CH3:4])([CH3:2])[CH3:3]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1C(CCCC1)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
C1C(C)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixed solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
ADDITION
|
Details
|
was added dropwise in approximately 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
The reacted mixed solution
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 40° C.
|
Type
|
STIRRING
|
Details
|
the solution was further stirred
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 48 hours
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated from the water layer
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1C(CCCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.9 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1C(CCCC1)OCC(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]1[OH:11])([CH3:4])([CH3:3])[CH3:2].[H][H].[CH2:14]1[O:17][CH:15]1[CH3:16].Cl>O1CCCC1>[C:1]([CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]1[OH:11])([CH3:4])([CH3:2])[CH3:3].[C:1]([CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]1[O:11][CH2:14][CH:15]([OH:17])[CH3:16])([CH3:4])([CH3:2])[CH3:3]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1C(CCCC1)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
C1C(C)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixed solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
ADDITION
|
Details
|
was added dropwise in approximately 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
The reacted mixed solution
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 40° C.
|
Type
|
STIRRING
|
Details
|
the solution was further stirred
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 48 hours
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated from the water layer
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1C(CCCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.9 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1C(CCCC1)OCC(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]1[OH:11])([CH3:4])([CH3:3])[CH3:2].[H][H].[CH2:14]1[O:17][CH:15]1[CH3:16].Cl>O1CCCC1>[C:1]([CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]1[OH:11])([CH3:4])([CH3:2])[CH3:3].[C:1]([CH:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH:6]1[O:11][CH2:14][CH:15]([OH:17])[CH3:16])([CH3:4])([CH3:2])[CH3:3]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1C(CCCC1)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
C1C(C)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixed solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
ADDITION
|
Details
|
was added dropwise in approximately 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
The reacted mixed solution
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 40° C.
|
Type
|
STIRRING
|
Details
|
the solution was further stirred
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 48 hours
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated from the water layer
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1C(CCCC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.9 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1C(CCCC1)OCC(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |